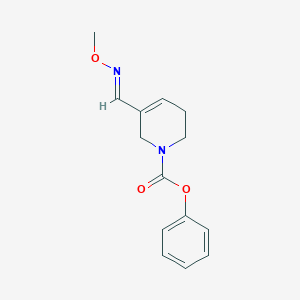
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as PHDMP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHDMP belongs to the class of pyridinecarboxylates, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Efectos Bioquímicos Y Fisiológicos
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have a wide range of biochemical and physiological effects. The compound has been found to inhibit the activity of HDACs, which can lead to the induction of cell cycle arrest and apoptosis in cancer cells. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. In addition, the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its high yield and purity, which makes it suitable for large-scale synthesis. The compound has also shown promising results in various in vitro and in vivo studies, indicating its potential therapeutic applications. However, one of the limitations of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential side effects.
Direcciones Futuras
There are several future directions for the study of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One area of research could focus on the development of novel formulations of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate that improve its solubility and bioavailability. Another area of research could involve the identification of specific molecular targets of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and the development of more potent analogs. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential side effects. Overall, Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has shown promising results in various studies and has the potential to be developed into a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the reaction of 3,6-dihydro-5-formyl-1(2H)-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with phenyl chloroformate to obtain Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The yield of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is typically high, and the purity can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
121750-63-8 |
|---|---|
Nombre del producto |
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
phenyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-18-15-10-12-6-5-9-16(11-12)14(17)19-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3/b15-10+ |
Clave InChI |
GGIGXOXHMJUBPY-XNTDXEJSSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
SMILES canónico |
CON=CC1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
Otros números CAS |
145071-42-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



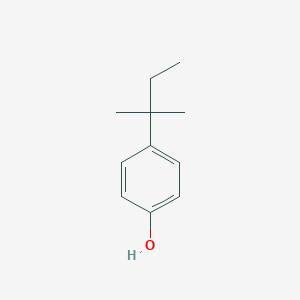

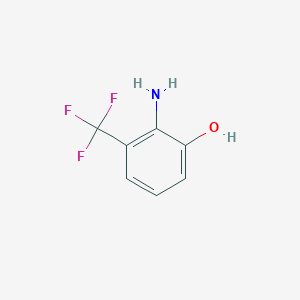


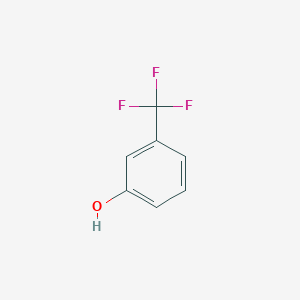
![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
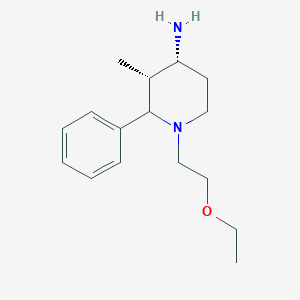
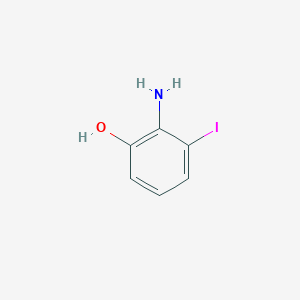
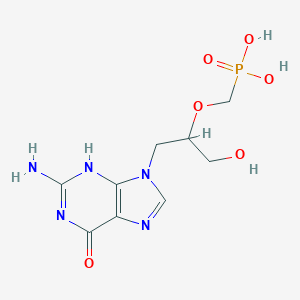
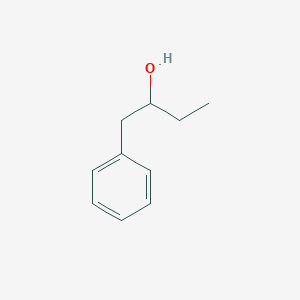
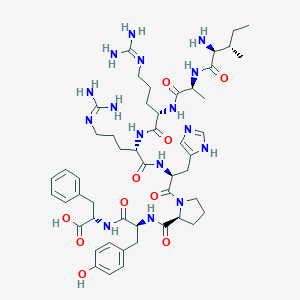
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)